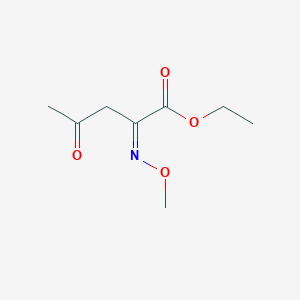

(Z)-ethyl 2-(methoxyimino)-4-oxopentanoate

Description

Contextualization within the Chemistry of Oxime Esters

(Z)-ethyl 2-(methoxyimino)-4-oxopentanoate belongs to the broader class of organic compounds known as oxime esters. Oximes are chemical compounds characterized by the general formula RR'C=N−OH, where R and R' are organic side-chains. wikipedia.org When the hydroxyl hydrogen is replaced by an acyl group, an oxime ester is formed. These compounds are typically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632), followed by esterification. wikipedia.orgijpcbs.com

Oxime esters are recognized for their stability and diverse reactivity. Many are stable, non-toxic, and have long shelf lives. acs.org They can undergo photodissociation to generate N- and O-centered radicals, which are useful intermediates in the synthesis of various heterocyclic systems, such as phenanthridines. acs.org The general properties of oximes, the parent compounds of oxime esters, provide a basis for understanding their chemical behavior. They are typically colorless crystals or thick liquids with poor solubility in water. wikipedia.org

General Properties of Oximes

| Property | Description |

|---|---|

| Physical State | Generally colorless crystals or thick liquids. wikipedia.org |

| Solubility | Poorly soluble in water. wikipedia.org |

| Acidity/Basicity | Exhibit weak acidic and basic properties. noaa.gov |

| Hydrolysis | Aliphatic oximes are significantly more resistant to hydrolysis than analogous hydrazones. wikipedia.orgbyjus.com |

| Spectroscopy (IR) | Characteristic infrared spectrum bands are observed around 3600 cm⁻¹ (O-H), 1665 cm⁻¹ (C=N), and 945 cm⁻¹ (N-O). wikipedia.orgbyjus.com |

| Reactivity | Can be converted to amides via the Beckmann rearrangement or reduced to amines. byjus.com Aldoximes can be dehydrated to form nitriles. byjus.com |

Significance as an α-Methoxyimino-β-Keto Ester

The specific arrangement of functional groups in this compound classifies it as an α-methoxyimino-β-keto ester. This structure imparts a distinct reactivity profile that makes it a valuable substrate in organic synthesis. The molecule contains a ketone at the β-position and a methoxyimino group at the α-position relative to the ester carbonyl. This arrangement creates multiple reactive sites within the molecule. acs.orgchim.it

The geometry of the methoxyimino group is crucial. The "(Z)" designation indicates that the methoxy (B1213986) group and the ester group are on the same side of the C=N double bond. Research has shown that this Z-configuration leads to higher reactivity and enantioselectivity in certain catalytic reactions compared to its (E)-isomer. acs.orgnih.gov This stereochemical arrangement plays a directing role in transformations such as asymmetric hydrogenations. nih.gov

Physicochemical Properties of Ethyl 2-(methoxyimino)-4-oxopentanoate

| Property | Value |

|---|---|

| Molecular Formula | C8H13NO4 guidechem.com |

| Molecular Weight | 187.19 g/mol guidechem.comguidechem.com |

| Density | 1.1±0.1 g/cm³ (Predicted) guidechem.com |

| Boiling Point | 244.6±42.0 °C at 760 mmHg (Predicted) guidechem.com |

| Flash Point | 98.1±22.3 °C (Predicted) guidechem.com |

Overview of Key Academic Research Trajectories

Academic research involving this compound has primarily focused on its application as a substrate in asymmetric synthesis. A significant area of investigation is its use in enantioselective transfer hydrogenation reactions. acs.orgnih.gov

Detailed studies have demonstrated that α-methoxyimino-β-keto esters, including the title compound, can be reduced with high enantioselectivity using specific catalysts. nih.govnih.gov In a notable study, the Noyori-Ikariya complex, RuCl(p-cymene)[(S,S)-Ts-DPEN], was used to catalyze the transfer hydrogenation of over 25 different α-methoxyimino-β-keto esters. The research highlighted that substrates with a Z-configured methoxyimino group, like this compound, exhibit higher reactivity and yield products with excellent enantioselectivity. acs.orgnih.gov The methoxyimino group itself was shown to be a key director of the stereochemical outcome of the reduction. nih.gov

The resulting products, chiral β-hydroxy-α-methoxyimino esters, are valuable building blocks for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. nih.gov The general synthetic utility of β-keto esters as precursors for heterocyclic compounds, such as furans and pyrroles, suggests further potential applications for this specialized reagent. uwindsor.ca The synthesis of the parent α-methoxyimino-β-keto esters is typically achieved by reacting a β-keto ester with sodium nitrite (B80452) in acetic acid. nih.gov

Key Research Findings on the Application of this compound

| Research Area | Key Findings | Catalyst/Reagents | Reference |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | The (Z)-isomer exhibits higher reactivity and leads to excellent enantioselectivity compared to the (E)-isomer. | RuCl(p-cymene)[(S,S)-Ts-DPEN], Formic acid–triethylamine (B128534) | acs.orgnih.gov |

| Stereochemical Control | The Z-configured methoxyimino group acts as a directing group, controlling the stereochemical outcome of the reduction. | Noyori–Ikariya complex | nih.gov |

| Substrate Synthesis | A representative synthesis involves the reaction of an ethyl 3-oxopentanoate (B1256331) with sodium nitrite in acetic acid. | Sodium nitrite, Acetic acid | nih.gov |

| Product Utility | The resulting enantiomerically enriched secondary alcohols are valuable chiral building blocks for further synthesis. | - | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2Z)-2-methoxyimino-4-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-4-13-8(11)7(9-12-3)5-6(2)10/h4-5H2,1-3H3/b9-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMJBDNQNKWAHU-CLFYSBASSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NOC)CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\OC)/CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Z Ethyl 2 Methoxyimino 4 Oxopentanoate

Established Synthetic Pathways for (Z)-Ethyl 2-(methoxyimino)-4-oxopentanoate

The creation of this compound typically involves a sequential process starting from readily available materials. These methods leverage classical organic reactions to build the target molecule's characteristic methoxyimino functionality.

A primary and well-established route to this compound begins with a β-keto ester, specifically ethyl acetoacetate (B1235776). The synthesis proceeds through two key transformations: nitrosation to form an intermediate oxime, followed by methylation of the oxime's hydroxyl group.

The first step is the nitrosation of the α-carbon (the carbon between the two carbonyl groups) of ethyl acetoacetate. This reaction is typically achieved by treating the β-keto ester with a nitrosating agent, such as sodium nitrite (B80452), in an acidic medium like acetic acid. nih.gov The active methylene (B1212753) group of the ethyl acetoacetate is readily attacked to yield ethyl 2-oximino-3-oxobutanoate. This intermediate is structurally analogous to the product formed from the nitrosation of ethyl isobutyrylacetate, which yields ethyl 2-oximino-4-methyl-3-oxopentanoate. nih.gov

The second step is the O-methylation of the resulting oxime. This converts the hydroxyl group of the oxime into a methoxy (B1213986) ether. A common method for this transformation involves reacting the oxime with a methylating agent, such as methyl iodide, in the presence of a base. For instance, a modified literature procedure uses silver oxide as a base in dichloromethane (B109758) to facilitate the methylation of a similar hydroximino compound with methyl iodide, affording the methoxyimino product in high yield. acs.org This two-step sequence provides a reliable pathway to the target compound.

Table 1: Representative Two-Step Synthesis from Ethyl Acetoacetate

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1. Nitrosation | Ethyl acetoacetate | Sodium nitrite, Acetic Acid | Ethyl 2-oximino-3-oxobutanoate |

The synthesis of this compound is a specific example of broader strategies used to produce oximes and their O-substituted ethers. Oximes themselves are most commonly formed through a condensation reaction between an aldehyde or a ketone and a hydroxylamine (B1172632) salt. rsc.org

The subsequent O-alkylation to form an oxime ether can be achieved through several methods. The classical approach involves reacting the oxime with an organohalide (like methyl iodide) in the presence of a base, such as an alkali metal alkoxide (e.g., sodium methoxide). beilstein-journals.org An alternative involves first converting the oxime into its alkali metal salt by reacting it with a base like an alkali metal hydroxide; this salt is then reacted with the organohalide. beilstein-journals.org

More contemporary and greener methods for oxime ether synthesis have also been developed. These include:

Visible-Light-Promoted Synthesis : A catalyst- and additive-free method uses blue LED irradiation to promote the O–H functionalization of oximes with diazo esters, offering a sustainable route under mild conditions. nih.gov

Phosphorus(III)-Mediated Insertion : An efficient approach involves the P(III)-mediated O–H bond insertion reaction of oximes with α-keto esters, which proceeds with good functional group tolerance. rsc.org

These general strategies highlight the flexibility available to chemists for constructing the O-methyl oxime ether moiety central to the structure of this compound.

Advanced Synthetic Strategies Utilizing this compound as a Precursor or Reactant

The methoxyimino group is not merely a structural component; it is a reactive functional group that can be activated and transformed using transition metal catalysts. This reactivity makes compounds like this compound valuable building blocks in advanced organic synthesis.

Both palladium and copper catalysts have been shown to engage with oxime ethers, mediating a variety of synthetic transformations through mechanisms that often involve the activation of the N-O bond or the use of the oxime ether as a directing group for C-H functionalization.

Palladium catalysis offers powerful methods for forming new bonds, and oxime ethers have emerged as competent reactants and directing groups in these processes. A key mode of reactivity is the oxidative addition of the oxime's N-O bond to a Pd(0) center, generating an imino-Pd(II) intermediate. rsc.orgacs.org This intermediate can then participate in various coupling reactions.

One significant application is the direct amination of aromatic C-H bonds, where an oxime ester reacts with an aromatic C-H bond under redox-neutral conditions to form indole (B1671886) products. acs.org This process is believed to proceed through the initial oxidative addition of the N-O bond to the palladium catalyst. acs.org

Furthermore, the oxime ether moiety can act as a directing group to guide the functionalization of specific C-H bonds. In a recently developed protocol, oxime ethers serve as photochromic directing groups for the controlled and selective Pd-catalyzed functionalization of distinct C(sp²)–H and C(sp³)–H bonds. chemrxiv.org This highlights the utility of the oxime group in providing positional control in complex molecule synthesis.

Table 2: Example of Pd-Catalyzed C-H Amination using an Oxime Ester

| Substrate | Catalyst | Conditions | Product Type | Ref |

|---|

Copper, being a more abundant and economical metal, provides a sustainable alternative to palladium for catalyzing reactions involving oxime derivatives. Copper catalysts have been successfully employed in various transformations where the oxime ether or a related oxime ester is a key reactant.

A notable example is the copper-catalyzed Heck-like cyclization of oxime esters. rsc.orgrsc.org Mechanistic studies suggest these reactions proceed via the generation of an iminyl radical intermediate, demonstrating a distinct pathway from palladium-catalyzed variants. rsc.org This methodology has been used to construct N-heterocyclic scaffolds. rsc.org

Other copper-catalyzed reactions involving oxime derivatives include:

Synthesis of Pyridines : Copper catalysts mediate the coupling of oxime acetates with aldehydes, leading to the formation of highly substituted pyridines through a process involving N-O bond cleavage. acs.org

Domino Cyclizations : The reaction of anilines with cyclobutanone (B123998) oxime, catalyzed by copper(II) trifluoroacetate, provides a route to spirotetrahydroquinoline derivatives. beilstein-journals.org

[3+2] Annulation : A copper-catalyzed oxidative dehydrogenative annulation between O-acyl oximes and α-amino ketones has been developed for the synthesis of 3-aminopyrroles. rsc.org

These processes showcase the versatility of the oxime functional group in copper-catalyzed reactions, enabling the construction of complex heterocyclic systems from simple precursors.

Table 3: Scope of Copper-Catalyzed Pyridine Synthesis from Oxime Acetates

| Oxime Acetate Reactant | Aldehyde Reactant | Yield | Ref |

|---|---|---|---|

| 4-Methylacetophenone Oxime Acetate | Benzaldehyde | 91% | acs.org |

| 4-Chloroacetophenone Oxime Acetate | Benzaldehyde | 92% | acs.org |

| Acetophenone Oxime Acetate | 4-Chlorobenzaldehyde | 89% | acs.org |

Transition-Metal-Catalyzed Transformations

Other Transition Metal Systems (e.g., Rhodium, Ruthenium, Cobalt) in N-O Bond Activation

Beyond palladium, other transition metals effectively catalyze reactions involving oxime esters through N-O bond or C-H bond activation.

Rhodium: Rhodium(I) precursors react with oxime esters to form five-membered rhodacycles through the cleavage of the N-O bond, followed by C-H bond activation. researchgate.netacs.org These rhodacycles are stable intermediates that can react further, for instance with alkynes, to construct isoquinoline (B145761) rings. researchgate.netacs.org Kinetic studies have shown that the oxidative addition of the N-O bond to the rhodium(I) complex is a reversible process at room temperature. researchgate.netacs.org Rhodium(III) catalysts have also been employed for the redox-neutral reaction of aryl oximes with internal alkynes, proceeding through a selective nitrogen-directed C(sp²)–H cyclization. rsc.org

Ruthenium: Cationic ruthenium(II) complexes have been shown to catalyze the oxidative alkenylation of aromatic esters via a twofold C-H bond functionalization. nih.gov This reaction, which is highly site-selective, proceeds through a reversible, acetate-assisted cycloruthenation step. nih.gov Ruthenium catalysts are also used in redox-neutral annulation reactions, such as the [4+1] annulation of benzamides and propargyl alcohols, highlighting their versatility in C-H activation cascades. acs.org

Cobalt: Cobalt catalysts, being more sustainable and economical than noble metals, have gained traction in C-H activation. acs.org Co(III)-catalyzed systems have been developed for the oxidative C-H activation of aryl hydrazones followed by a diastereoselective [3+2] annulation with allenes. acs.org This process involves the selective migratory insertion of the allene (B1206475) with an arylcobalt(III) species. acs.org Furthermore, cobalt-catalyzed reactions can proceed under aerobic conditions, obviating the need for stoichiometric metal oxidants. acs.org

Table 1: Transition Metal Systems in Oxime Ester Transformations

| Catalyst System | Reactant Type | Transformation | Key Intermediate | Ref |

|---|---|---|---|---|

| Pd(0) / P(t-Bu)₂Me | Alkene-tethered Oxime Ester | 1,2-Carboamination / Cyclization | Imino-Pd(II) | researchgate.net |

| RhCl(PPh₃)₃ | Oxime Ester | C-H Activation / Cycloaddition | Rhodacycle | researchgate.netacs.org |

| [Ru(p-cymene)I₂]₂ | Aromatic Ester / Alkene | Oxidative Alkenylation | Cycloruthenation species | nih.gov |

| Co(OAc)₂·4H₂O | Aryl Hydrazone / Allene | [3+2] Annulation | Arylcobalt(III) | acs.org |

Radical-Mediated Reactions

The weak N-O bond in oxime esters like this compound makes them excellent precursors for radical-mediated transformations. doaj.org These reactions often proceed under mild conditions and show high functional group tolerance.

Visible-Light-Induced Radical Processes

Visible-light photoredox catalysis is a powerful strategy for initiating radical reactions of oxime esters. nih.govacs.org In this process, a photocatalyst, such as fac-Ir(ppy)₃, absorbs light and enters an excited state. nih.govacs.org The excited photocatalyst can then engage in a single-electron transfer (SET) with the oxime ester. acs.org This approach has been used for the acylation/cyclization of Michael acceptors and the ring-opening carboxylation of cyclic oxime esters. nih.govresearchgate.net Another pathway involves energy transfer photocatalysis, where the photocatalyst transfers its triplet state energy to the oxime ester, causing direct homolysis of the N-O bond without redox events. acs.org This method provides direct access to both N- and O-centered radicals. acs.org

N-O Bond Cleavage Leading to Nitrogen-Centered Radicals

The cleavage of the N-O bond in oxime esters is a key step that leads to the formation of highly versatile nitrogen-centered radicals, specifically iminyl radicals. nih.govnih.gov This cleavage can be triggered by various stimuli, including transition metals, photoredox catalysis, or thermal conditions. nih.govnih.govnih.gov The generation of these iminyl radicals opens pathways for numerous synthetic applications, including the construction of N-heterocycles like pyrrolines. nih.gov The process is efficient and has been widely exploited for C-N bond-forming reactions. nih.gov

Subsequent β-C-C Bond Cleavage for Carbon-Centered Radical Generation

Following the formation of an iminyl radical, a subsequent β-C-C bond cleavage can occur. nih.govnih.gov This fragmentation step is a powerful strategy for generating valuable carbon-centered radicals, such as acyl or cyanoalkyl radicals. nih.gov For example, cyclic ketoxime esters, upon N-O bond cleavage to an iminyl radical, can undergo β-carbon elimination to produce a cyanoalkyl radical. nih.gov This radical can then be trapped in various ways, such as through borylation to form cyanoalkyl boronic esters. nih.gov Similarly, acyl oxime esters can fragment to produce acyl radicals, which are useful in acylation reactions with a variety of substrates. nih.govacs.org

Table 2: Radical Generation and Reaction from Oxime Esters

| Initiation Method | Oxime Ester Type | Primary Radical | Secondary Radical | Subsequent Reaction | Ref |

|---|---|---|---|---|---|

| Visible Light / fac-Ir(ppy)₃ | Acyl Oxime Ester | Iminyl Radical | Acyl Radical | Acylation of Michael Acceptors | nih.govacs.org |

| Visible Light / Photocatalyst | Cyclic Ketoxime Ester | Iminyl Radical | Cyanoalkyl Radical | Carboxylation with CO₂ | researchgate.net |

| Thermal / B₂(OH)₄·DMAc | Cyclobutanone Oxime Ester | Iminyl Radical | Cyanoalkyl Radical | Borylation | nih.gov |

| Energy Transfer Photocatalysis | General Oxime Ester | Iminyl & O-centered Radicals | - | Cross-coupling / Rearrangement | acs.org |

Chemical Reactivity and Mechanistic Investigations of Z Ethyl 2 Methoxyimino 4 Oxopentanoate

Photochemical Reactivity and Photolysis Mechanisms

Oxime esters, including the title compound, are a significant class of Type I photoinitiators, which generate free radicals upon light exposure without the need for a co-initiator. nih.gov Their effectiveness stems from the inherent properties of the oxime ester moiety, particularly the labile N-O bond.

Mechanisms Underlying Photopolymerization Processes Initiated by Oxime Esters

Oxime esters are recognized for their high efficiency in initiating free-radical polymerization (FRP) processes. nih.govresearchgate.net The primary photochemical event upon light irradiation is the homolytic cleavage of the N-O bond. nih.govresearchgate.net This bond is characterized by a low dissociation energy, making it susceptible to scission upon absorbing light energy. researchgate.net

The cleavage of the N-O bond results in the formation of two radical species: an iminyl radical and a carboxyl radical. nih.gov The carboxyl radical can then undergo a rapid decarboxylation process, releasing carbon dioxide (CO₂) and generating a new, highly reactive alkyl or aryl radical. researchgate.net Both the iminyl radical and the subsequent alkyl/aryl radical are capable of initiating the polymerization of monomers, such as acrylates. nih.govrsc.org The generation of CO₂ is considered advantageous as it may help to mitigate the inhibitory effects of oxygen on the polymerization process. nih.gov

The general mechanism can be summarized as follows:

Photoexcitation : The oxime ester molecule absorbs a photon of light, promoting it to an excited state.

N-O Bond Cleavage : The excited molecule undergoes rapid scission of the weak N-O bond, yielding an iminyl radical and a carboxyl radical. nih.gov

Decarboxylation : The carboxyl radical expels a molecule of CO₂, forming a new carbon-centered radical. researchgate.net

Initiation : The iminyl and/or the new carbon-centered radical add to a monomer molecule, initiating the polymer chain growth. nih.gov

Factors Affecting Photolytic Cleavage and Radical Generation Efficiency

The efficiency of photolytic cleavage and the subsequent generation of initiating radicals in oxime esters are influenced by several structural and environmental factors.

Bond Dissociation Energy (BDE) : The low N-O bond dissociation energy is a primary reason for the high photoreactivity of oxime esters. researchgate.net Structural modifications to the molecule can further tune this property.

Molecular Structure : The nature of the substituents (R¹, R², and R³ groups) on the oxime ester framework plays a crucial role. researchgate.net The chromophore part of the molecule (which absorbs the light) can be modified to enhance light absorption properties and initiation efficiency. researchgate.netrsc.org For instance, incorporating groups like triphenylamine (B166846) or carbazole (B46965) can shift the absorption to longer, more desirable wavelengths. researchgate.netrsc.org

Type I Photoinitiator Nature : As one-component Type I photoinitiators, oxime esters offer an advantage over Type II systems by avoiding potential issues of uneven mixing between the initiator and a required co-initiator (e.g., a hydrogen donor). nih.gov

Influence of Wavelength on Absorption and Photodecomposition Pathways

The wavelength of the incident light is a critical parameter governing the absorption and subsequent photodecomposition of oxime esters. acs.org While the absorption spectrum of a photoinitiator is often used to select an appropriate light source, research shows that the most efficient excitation wavelength does not always coincide with the absorption maximum (λₘₐₓ). acs.orgqut.edu.au

In-depth studies on oxime ester derivatives have revealed that the highest monomer conversions can occur at wavelengths where the molar extinction coefficient is surprisingly low. acs.org For example, two oxime esters with absorption maxima near 330 nm, corresponding to n-π* and π-π* transitions relevant for N-O bond cleavage, showed the highest polymerization efficiency for methyl methacrylate (B99206) at 405 nm. acs.org This phenomenon highlights that the absorption spectrum alone is not a sufficient guide for predicting the optimal wavelength for photopolymerization. acs.orgqut.edu.au

The photodecomposition pathway is dependent on the electronic transitions accessed at a specific wavelength. acs.org Different excited states may lead to different reaction efficiencies or even alternative reaction pathways. Combining UV-vis spectroscopy with theoretical calculations, such as Density Functional Theory (DFT), helps to correlate the electronic transitions with the photochemical behavior and understand these wavelength-dependent properties. acs.orgqut.edu.au The design of oxime esters can be tailored to have strong absorption at specific wavelengths, for example, to match the output of modern LED light sources (e.g., 385 nm, 405 nm). rsc.orgrsc.orgnih.gov

Catalytic Transformations

Beyond their photochemical applications, the α-methoxyimino-β-keto ester functionality present in (Z)-ethyl 2-(methoxyimino)-4-oxopentanoate is a valuable substrate for catalytic asymmetric synthesis.

Enantioselective Catalytic Transfer Hydrogenation of the α-Methoxyimino-β-Keto Ester Moiety

The α-methoxyimino-β-keto ester structure can undergo highly enantioselective catalytic transfer hydrogenation to produce chiral β-hydroxy-α-methoxyimino esters, which are valuable building blocks in organic synthesis. nih.govnih.gov This transformation is effectively catalyzed by Noyori-Ikariya type ruthenium complexes, such as RuCl(p-cymene)[(S,S)-Ts-DPEN]. nih.govacs.org The reaction typically uses a mixture of formic acid and triethylamine (B128534) as the hydrogen source and is conducted under mild conditions. nih.govnih.gov

The process involves the asymmetric reduction of the ketone group at the β-position, controlled by the chiral catalyst. Studies involving over 25 different α-methoxyimino-β-keto esters have demonstrated that this method consistently yields products with excellent enantioselectivity. nih.govacs.org

Reactivity and Enantioselectivity Associated with the Z-Configured Methoxyimino Group

A crucial finding in the catalytic transfer hydrogenation of these substrates is the profound influence of the methoxyimino group's configuration (E vs. Z) on the reaction's outcome. nih.gov The (Z)-isomer of the α-methoxyimino group consistently leads to higher reactivity and superior enantioselectivity compared to the corresponding (E)-isomer. nih.govacs.org

This isomer-dependent effect is dramatic. For instance, in the reduction of an isopropyl-substituted substrate, the (Z)-isomer gave the product in 93% yield and 99:1 enantiomeric ratio (er) after 16 hours. acs.org In stark contrast, the (E)-isomer was much slower and less selective, affording only a 33% yield and a poor 57:43 er after 10 days. acs.org For bulkier substrates like those with cyclohexyl or tert-butyl groups, the difference is even more pronounced: the (Z)-isomers react to give high yields and enantioselectivity, while the (E)-isomers are essentially unreactive. acs.org

Computational analysis using density functional theory (DFT) has been employed to rationalize these experimental observations, confirming that the Z-configured methoxyimino group plays a key role in directing the stereochemical outcome and facilitating the reduction. nih.govnih.gov This directing effect ensures a favorable interaction with the catalyst's transition state, leading to the observed high levels of enantiocontrol. nih.gov

Table 1: Comparison of Reactivity and Enantioselectivity Between Z and E Isomers in Catalytic Transfer Hydrogenation Data derived from a study on various α-methoxyimino-β-keto esters. acs.org

| Substrate (R¹ group) | Isomer Configuration | Yield (%) | Enantiomeric Ratio (er) | Reaction Time |

| Isopropyl | Z | 93% | 99:1 | 16 hours |

| Isopropyl | E | 33% | 57:43 | 10 days |

| Cyclohexyl | Z | 95% | >99:1 | 16 hours |

| Cyclohexyl | E | ≤5% | N/A | 10 days |

| tert-Butyl | Z | 92% | >99:1 | 40 hours |

| tert-Butyl | E | ≤5% | N/A | 10 days |

Mechanistic Insights into Catalyst-Substrate Interactions (e.g., Hydrogen Bonding)

While specific studies on catalyst interactions with this compound are not extensively documented, the molecule's structure allows for several key interactions that are known to influence catalysis in similar systems. The ketone and ester carbonyl groups, along with the oxime ether oxygen, can act as hydrogen bond acceptors. organic-chemistry.org In reactions such as catalytic transfer hydrogenation of related α-methoxyimino-β-keto esters, the Z-configuration of the methoxyimino group has been shown to significantly influence reactivity and enantioselectivity. researchgate.net This suggests a crucial role for the substrate's geometry in the catalyst's active site.

The interaction between the catalyst and substrate is fundamental to directing the reaction's outcome. In transition metal-catalyzed hydrogenations of ketones, non-covalent interactions, including hydrogen bonding and π-π stacking between the catalyst's ligands and the substrate, are critical for achieving high enantioselectivity. nih.gov For a molecule like this compound, the ketone's oxygen is a strong hydrogen bond acceptor, a property that can be exploited for catalytic control. organic-chemistry.org Furthermore, in palladium-catalyzed reactions of oxime ethers, the syn-orientation of the oxygen atom relative to the metal center can facilitate oxidative addition through an O-Pd interaction, highlighting a direct catalyst-substrate electronic interaction.

Cyclization Reactions Mediated by Transition Metals

Transition metals are pivotal in mediating the cyclization of oxime derivatives, providing pathways to valuable nitrogen-containing heterocyclic compounds. The reactivity of the oxime ether in this compound makes it a plausible candidate for such transformations.

The N-O bond of oxime ethers and esters is susceptible to cleavage by transition metals, initiating cyclization cascades. Palladium-catalyzed cyclizations of γ,δ-unsaturated ketone O-pentafluorobenzoyloximes, for example, proceed via oxidative addition of the N-O bond to a Pd(0) complex, leading to the formation of pyrrole (B145914) derivatives. organic-chemistry.org Similarly, copper-mediated [3+2] oxidative cyclization of oxime acetates with sodium thiocyanate (B1210189) has been developed for the synthesis of 2-aminothiazoles. noaa.gov

A notable method involves the use of samarium diiodide (SmI₂), which promotes the reductive cleavage of the N-O bond in oxime ethers to generate N-centered radicals or anions. nih.gov These intermediates can undergo intramolecular cyclization to yield five-membered cyclic imines, a pathway that could be applicable if an appropriate unsaturated moiety were present in the backbone of a derivative of this compound. nih.gov

| Oxime Derivative Type | Catalyst/Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| O-pentafluorobenzoyl oxime ester | Pd(PPh₃)₄ | Intramolecular aza-Heck | Dihydropyrrole | organic-chemistry.org |

| Oxime acetate | Cu(OAc)₂ | [3+2] Oxidative Cyclization | 2-Aminothiazole | noaa.gov |

| Bromo-alkenyl oxime ether | SmI₂ | Reductive N-O Cleavage/Cyclization | Cyclic Imine | nih.gov |

| O-(4-methoxybenzyl) oxime ether | 1-Chloroanthraquinone (Photocatalyst) | Hydroimination Cyclization | Pyrroline | wikipedia.org |

The formation of iminyl radicals is a cornerstone of many oxime ether cyclization reactions. These nitrogen-centered radicals are highly versatile intermediates. Visible-light photoredox catalysis has emerged as a powerful tool for generating iminyl radicals from oxime ethers under mild conditions. wikipedia.org For instance, treatment of an O-(4-methoxybenzyl) oxime ether bearing an olefin with a photocatalyst under visible light can generate an iminyl radical. This radical then undergoes intramolecular hydroimination cyclization to produce a pyrroline. wikipedia.org This type of radical cascade demonstrates the potential to construct complex ring systems from linear precursors. The generation of the iminyl radical often proceeds via single-electron transfer (SET) to the oxime ether, leading to the fragmentation of the weak N-O bond. nih.gov

Deoximation Reactions of Oxime Ethers

The regeneration of a ketone from an oxime ether is a crucial transformation, often required in multi-step syntheses where the oxime ether serves as a directing or protecting group. While many deoximation methods exist for oximes (C=N-OH), methods for the cleavage of the more stable oxime ethers (C=N-OR) are less common and often require specific conditions. researchgate.netorganic-chemistry.org

A mild and functional group-tolerant method for the conversion of methoximes to ketones utilizes photoexcited nitroarenes. researchgate.net This reaction is proposed to proceed through the formation of a photoadduct between the oxime and the nitroarene, which then fragments to release the ketone. This method has been successfully applied in late-stage functionalization during the total synthesis of complex natural products. researchgate.net Another approach involves electrooxidative deoximation, a green method that has been shown to be applicable to oxime ethers, using water as the oxygen source to regenerate the carbonyl group. nih.gov

| Substrate Type | Reagents/Conditions | Key Feature | Reference |

|---|---|---|---|

| Methoxime | Photoexcited nitroarene, light | Mild, functional group tolerant | researchgate.net |

| Oxime ether | Electrooxidation, carbon electrodes, H₂O | Green, avoids chemical oxidants | nih.gov |

| Acetophenone oxime ether | Pd-Nanoparticles, Oxone | Hydrolysis following C-H activation | organic-chemistry.org |

Radical Reaction Pathways and Intermediates

The weak N-O bond in oxime ethers makes them excellent precursors for radical intermediates, particularly iminyl radicals, which unlock a wide array of synthetic transformations.

Iminyl radicals can be generated from oxime ethers through several established methods. Reductive cleavage using single-electron donors like samarium diiodide (SmI₂) is a well-documented approach. nih.gov This process involves the transfer of an electron to the oxime ether, which induces the fragmentation of the N-O bond to afford the iminyl radical. nih.gov

Visible-light photoredox catalysis offers a milder alternative, avoiding harsh reagents. wikipedia.org In these systems, a photoexcited catalyst can engage in a single-electron transfer with the oxime ether to generate the iminyl radical. For example, O-aryl oximes can be reduced by an excited iridium photocatalyst to generate iminyl radicals.

Once generated, the fate of the iminyl radical is diverse. Key pathways include:

Intramolecular Cyclization: As discussed previously, the radical can add to a tethered π-system (alkene, alkyne) to form cyclic compounds. nih.govwikipedia.org

Hydrogen Atom Transfer (HAT): The iminyl radical can abstract a hydrogen atom from a suitable donor, leading to the formation of an imine.

Fragmentation: Iminyl radicals can undergo β-scission (C-C bond cleavage) to generate nitriles and a new carbon-centered radical, a process exploited in various synthetic strategies.

The specific pathway taken depends on the substrate's structure, the reaction conditions, and the presence of other reactive species.

Formation and Reactivity of Acyl Radicals and Cyanoalkyl Radicals

Ketyl radicals, which are formed through the single-electron reduction of carbonyl groups, are valuable reactive intermediates that can initiate radical cascades. nih.gov In the context of this compound, the generation of acyl and cyanoalkyl radicals is a key aspect of its reactivity profile. These radical species can be formed under various conditions, such as treatment with reducing agents like samarium(II) iodide.

Once formed, these radical intermediates can participate in a variety of subsequent reactions. For instance, a common pathway involves the addition of the radical to an adjacent functional group. In a process known as 5-exo-dig cyclization, a radical can add to a nitrile group, leading to the formation of a new ring system. nih.govthieme-connect.de This type of intramolecular cyclization is a powerful tool in organic synthesis for constructing complex molecular architectures. arkat-usa.org The reactivity of these radical intermediates is often influenced by the presence of electron-deficient radical acceptors, which can facilitate conjugate addition reactions. nih.gov

Cascade Reactions, Isomerizations, and Rearrangements Triggered by Radical Intermediates

The initial formation of radical intermediates from this compound can trigger a series of subsequent reactions known as cascade reactions. arkat-usa.org These cascades are highly efficient processes that allow for the construction of complex polycyclic structures in a single synthetic operation, which is economically and environmentally advantageous. arkat-usa.org

A typical cascade might begin with the formation of a ketyl radical, which then undergoes a conjugate addition to a nearby unsaturated ester. nih.gov The resulting radical can then be further reduced to form an enolate. nih.gov Such sequences can lead to the formation of multiple new stereogenic centers in a controlled manner. arkat-usa.org

Isomerization and rearrangement reactions are also common features of these radical-mediated processes. For example, a vinyl radical intermediate can undergo isomerization prior to a final hydrogen atom transfer step, leading to a different stereochemical outcome. nih.gov The specific pathway of these cascade reactions can often be directed by the choice of reaction conditions. For instance, thermodynamically controlled conditions can favor the formation of a single product from either the (E)- or (Z)-isomer of the starting material, indicating a stepwise mechanism for the cascade process. arkat-usa.org

Stereochemical Considerations and Isomerization Dynamics

(E)/(Z) Isomerization of the Methoxyimino Group and Factors Influencing Equilibrium

The C=N double bond of the methoxyimino group can exist in either the (E) or (Z) configuration. While the (Z) configuration is often thermodynamically favored in similar systems, isomerization to the (E) form is possible. mdpi.com This isomerization can be influenced by various factors, including temperature and the presence of catalysts. mdpi.com For example, in related chlorohydrazones, the (E, Z) isomerization is very slow at room temperature due to a high energy barrier. mdpi.com The equilibrium between the (E) and (Z) isomers can be shifted by reaction conditions. In one documented preparation of a similar compound, a mixture of (E) and (Z) isomers was obtained, which could then be separated. nih.gov

| Factor | Influence on (E)/(Z) Isomerization |

| Temperature | Higher temperatures can provide the energy needed to overcome the isomerization barrier. |

| Catalysts | Acid or base catalysts can potentially lower the activation energy for isomerization. |

| Solvent | The polarity of the solvent can influence the relative stability of the (E) and (Z) isomers. |

Conformational Analysis and its Impact on Reactivity and Stereocontrol

For a molecule like this compound, rotation around the various single bonds leads to a number of possible conformers. libretexts.org The relative energies of these conformers can be analyzed using techniques like Newman projections. scribd.comyoutube.com The staggered conformations, where bulky groups are farthest apart, are generally lower in energy than eclipsed conformations, where they are closer together. libretexts.orgyoutube.com The most stable conformation will have a significant influence on the molecule's reactivity, as it will be the predominant form present in solution. The spatial arrangement of the functional groups in the lowest energy conformer will dictate how they can interact in a reaction, thus influencing stereocontrol. lumenlearning.com

Influence of Neighboring Functional Groups on Isomer Ratios

The presence of neighboring functional groups can significantly influence the ratio of (E) and (Z) isomers. Electronegative atoms and groups can exert both electronic and steric effects that can stabilize one isomer over the other. youtube.com For instance, the presence of an ester group can influence the electron distribution within the molecule, which in turn can affect the stability of the methoxyimino group's isomers. youtube.com

Advanced Spectroscopic Characterization and Computational Studies

Structural Elucidation and Purity Assessment Techniques

A comprehensive approach utilizing multiple spectroscopic and analytical methods is essential for the unambiguous structural confirmation and purity assessment of (Z)-ethyl 2-(methoxyimino)-4-oxopentanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Isomer Ratio Determination and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are instrumental.

¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. The chemical shifts, signal multiplicities, and coupling constants allow for the precise assignment of each proton. The presence of the (Z)-isomer is confirmed by the specific chemical shifts of the protons adjacent to the C=N bond.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms, particularly the carbonyl carbons and the carbon of the oxime group, are highly indicative of the compound's structure.

The integration of signals in the ¹H NMR spectrum is a powerful tool for determining the ratio of (Z) to (E) isomers if a mixture were present, ensuring the isomeric purity of the sample.

| ¹H NMR Data | |

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available |

| ¹³C NMR Data | |

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Kinetic Studies

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

Key characteristic absorption bands would be expected for the ester carbonyl (C=O), the ketone carbonyl (C=O), the carbon-nitrogen double bond (C=N) of the oxime, and the nitrogen-oxygen (N-O) bond. The precise positions of these bands can provide further evidence for the (Z)-configuration.

| FTIR Data | |

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not publicly available | Ester C=O stretch |

| Data not publicly available | Ketone C=O stretch |

| Data not publicly available | C=N stretch |

| Data not publicly available | N-O stretch |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula, C₈H₁₃NO₄.

The fragmentation pattern observed in the mass spectrum offers a molecular fingerprint. The cleavage of the molecule under ionization would be expected to produce characteristic fragment ions, further corroborating the proposed structure.

| Mass Spectrometry Data | |

| m/z | Fragment Ion |

| Data not publicly available | [M]⁺ |

| Data not publicly available |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed empirical formula to verify its accuracy. For C₈H₁₃NO₄, the theoretical elemental composition would be:

| Elemental Analysis Data | |

| Element | Theoretical % |

| Carbon | 51.33 |

| Hydrogen | 7.00 |

| Nitrogen | 7.48 |

| Oxygen | 34.19 |

Spectroscopic Methods for Mechanistic Probing

Beyond structural confirmation, spectroscopic techniques are pivotal in understanding the reaction mechanisms and kinetics involving this compound, particularly in its role as a photoinitiator.

Real-time FTIR Spectroscopy for Monitoring Photopolymerization Kinetics

Real-time FTIR spectroscopy is a valuable tool for studying the kinetics of photopolymerization reactions initiated by compounds like this compound. Oxime esters are known to be efficient photoinitiators due to the facile cleavage of the N-O bond upon irradiation, which generates reactive radicals that initiate polymerization. researchgate.net

By monitoring the decrease in the intensity of the characteristic infrared absorption bands of the monomer (e.g., the C=C stretching vibration of an acrylate (B77674) monomer) over time during UV or visible light exposure, the rate of polymerization can be determined. This allows for the evaluation of the initiator's efficiency and the study of how different parameters, such as light intensity and wavelength, affect the polymerization kinetics.

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to complement experimental findings, offering a molecular-level understanding of structure, reactivity, and reaction mechanisms.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules. It is particularly effective for studying reaction mechanisms by locating and characterizing stationary points on the potential energy surface, including reactants, products, intermediates, and transition states.

For reactions involving this compound, DFT calculations can elucidate the preferred reaction pathways. For example, in a cycloaddition reaction, DFT can be used to model the approach of the reactants and identify the transition state structure. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. In studies of similar molecules, DFT has been used to show that zwitterionic intermediates can be formed, and the subsequent reaction pathways can be mapped out. mdpi.com

Transition state analysis using DFT involves calculating the vibrational frequencies of the optimized transition state geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The magnitude of this imaginary frequency is related to the curvature of the potential energy surface at the transition state.

Table 2: Illustrative DFT Data for a Reaction Intermediate

| Parameter | Value |

|---|---|

| Method | B3LYP/6-31G(d) |

| SCF Energy (a.u.) | -1107.69 |

| Dipole Moment (Debye) | 4.05 |

Note: This data is based on a related heterocyclic compound and serves as an example of typical DFT output. materialsciencejournal.org

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap is a crucial parameter for assessing a molecule's kinetic stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. dntb.gov.ua For this compound, the HOMO is likely to have significant contributions from the C=N-O and C=O groups, while the LUMO will be a π* orbital associated with these same groups.

Electronic structure calculations can also determine various reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, which provide further insights into the molecule's chemical behavior. dntb.gov.ua

Table 3: Frontier Molecular Orbital Energies and Reactivity Descriptors (Illustrative)

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.3 |

Note: These values are representative for a molecule with similar functional groups. dntb.gov.ua

The "(Z)" designation in the name of the compound specifies the stereochemistry about the C=N double bond. However, rotation around single bonds can lead to different conformations. Computational modeling can be employed to investigate the relative stabilities of these different conformations and to understand the factors governing stereochemical preferences.

For oxime ethers, syn-anti isomerization is a key stereochemical consideration. acs.org While the (Z)-isomer is specified, computational methods can calculate the energy barrier for isomerization to the (E)-isomer. This is typically done by performing a potential energy surface scan, where the dihedral angle defining the C=N bond's stereochemistry is systematically varied, and the energy is calculated at each step. The maximum energy along this path corresponds to the transition state for isomerization.

Furthermore, computational models can predict the most stable conformation of the entire molecule by exploring the rotational barriers around the single bonds in the ethyl and oxopentanoate chains. These calculations help in understanding the three-dimensional shape of the molecule, which can influence its interactions with other molecules and its physical properties.

Applications of Z Ethyl 2 Methoxyimino 4 Oxopentanoate in Advanced Organic Synthesis and Materials Science

Building Block in the Synthesis of Complex Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science, as these structures are prevalent in a vast number of biologically active compounds and functional materials. rsc.orgnih.govnih.gov Oximes and their derivatives, such as (Z)-ethyl 2-(methoxyimino)-4-oxopentanoate, have emerged as crucial synthons for accessing this molecular diversity. clockss.orgnih.govorganic-chemistry.org Their utility stems from the ability of the oxime nitrogen to act as a nucleophile or to be transformed into a radical or other reactive species, thereby facilitating cyclization reactions to form various ring systems. clockss.org

Formation of Aza-Compounds through Oxidative Addition and Cyclization

Oxidative cyclization reactions involving oxime esters provide an efficient pathway to various aza-heterocycles. Copper-mediated processes are particularly notable in this context. rsc.orgnih.govresearchgate.net For instance, a method for the direct synthesis of 2-aminothiazoles has been developed using a copper-catalyzed [3+2] oxidative cyclization of oxime acetates with sodium thiocyanate (B1210189). rsc.org This transformation demonstrates good functional group tolerance, yielding a range of thiazole (B1198619) derivatives in good to excellent yields. rsc.org

Another powerful strategy is the sulfamate-tethered intramolecular aza-Michael reaction. This method involves the cyclization of sulfamates and sulfamides onto α,β-unsaturated esters, amides, or nitriles. chemrxiv.org The reaction proceeds with catalytic amounts of a suitable base, is operationally simple, and shows excellent diastereoselectivity, highlighting its utility in complex molecule synthesis. chemrxiv.org

| Reaction Type | Reactants | Catalyst/Reagent | Product | Key Features |

| [3+2] Oxidative Cyclization | Oxime acetate, Sodium thiocyanate | Copper catalyst | 2-Aminothiazole | Good functional group tolerance, good to excellent yields. rsc.org |

| Aza-Michael Cyclization | Sulfamate/Sulfamide tethered to an α,β-unsaturated system | Catalytic base | Cyclic amino esters/amides | Operationally simple, excellent diastereoselectivity. chemrxiv.org |

Access to β-Lactam Derivatives via Copper-Mediated Cyclization

The β-lactam ring is a core structural motif in a wide range of antibiotic agents. Copper-catalyzed cyclization reactions have been explored for the synthesis of these important heterocycles from oxime precursors. nih.govresearchgate.netresearchgate.net These methods often leverage the ability of copper to mediate the formation of carbon-nitrogen bonds, facilitating the intramolecular cyclization required to construct the four-membered ring of the β-lactam. The specific conditions and the nature of the oxime substrate and other reactants determine the efficiency and stereochemical outcome of the cyclization.

Synthesis of Acylated Oxindoles

Acylated oxindoles are significant structural units in numerous natural products and pharmaceuticals. A novel approach to these compounds involves the generation of acyl radical intermediates from precursors like acyl oxime esters. These radicals can then participate in cyclization reactions with activated N-sulfonyl acrylamides. This method provides an effective nitrogen-center-mediated pathway for accessing acylated oxindoles with a broad substrate scope and good functional group compatibility.

Construction of Heterodiquinanes

Heterodiquinanes represent a class of complex, fused bicyclic structures. Research has shown that these intricate tricyclic systems can be synthesized through the photoreaction of β-keto esters with oxime methyl ethers. oup.com This photochemical approach allows for the construction of the challenging heterodiquinane framework in moderate yields, demonstrating a unique application of oxime derivatives in building complex polycyclic architectures. oup.com

Precursor in Diverse Carbon-Carbon Bond Forming Reactions

Beyond their use in forming heterocyclic systems, oxime esters are valuable precursors in reactions designed to create carbon-carbon bonds, a fundamental process in organic synthesis.

Cyanoalkylation Reactions Utilizing Cyanoalkyl Radicals

The structural backbone of this compound is analogous to acyl oxime esters, which are known to be effective precursors for generating cyanoalkyl radicals. Under visible-light-induced conditions, related oxime esters can undergo a distinctive carbonylation process. nih.gov This reaction involves the photocatalytic radical addition of cyanoalkyl radicals to aromatic olefins, which is then followed by the capture of carbon dioxide. This method facilitates a dicarbofunctionalization that is compatible with a range of cyclic ketoxime substrates, leading to the formation of valuable cyanocarboxylic acids. nih.gov The mechanism relies on the cleavage of the N–O bond in the oxime ester to generate an iminyl radical, which subsequently undergoes C–C bond cleavage to release a cyanoalkyl radical. nih.gov

Hydroacylation Reactions

Following a similar principle of radical generation, the acyl oxime ester framework, of which this compound is a variant, can be utilized in hydroacylation reactions. A photocatalytic method for the hydroacylation of alkenes with acyl oximes has been developed for the synthesis of valuable ketones. nih.gov This process is initiated by the generation of acyl radicals from the oxime esters, which then add to the alkene. This type of transformation highlights the versatility of the oxime ester group as a source of reactive radical intermediates in organic synthesis. nih.gov

Synthesis of γ-Keto Acids and Cyanocarboxylic Acids

The generation of radicals from oxime esters provides a direct route to the synthesis of γ-keto acids and cyanocarboxylic acids. nih.gov In a process developed by Sun and co-workers, the use of an iridium photocatalyst and a base allows for the generation of acyl and cyanoalkyl radicals from acyl oxime esters. nih.gov These radicals can then react with aromatic olefins and carbon dioxide to yield the corresponding γ-keto acids or cyanocarboxylic acids. nih.gov While this dicarbofunctionalization tolerates a wide range of cyclic ketoxime substrates, it has been noted that aliphatic acyl oxime esters are particularly effective in producing the corresponding γ-keto ester products. nih.gov

Role in Enantioselective Synthesis

The presence of a prochiral ketone in this compound makes it an excellent substrate for enantioselective transformations, particularly for the synthesis of chiral molecules.

Chiral Alcohol Synthesis through Asymmetric Reduction

Significant advances have been made in the asymmetric transfer hydrogenation of α-methoxyimino-β-keto esters to produce chiral β-hydroxy-α-methoxyimino esters. Research has shown that these compounds undergo highly enantioselective catalytic transfer hydrogenation using the Noyori–Ikariya complex, specifically RuCl(p-cymene)[(S,S)-Ts-DPEN], in a mixture of formic acid–triethylamine (B128534) and dimethylformamide. nih.govacs.org

Crucially, the stereochemistry of the methoxyimino group plays a significant role in the reaction's efficiency and selectivity. The (Z)-isomers of these substrates, such as this compound, consistently undergo reduction with high enantioselectivities, typically ranging from 93:7 to 99:1 enantiomeric ratio (er). nih.govacs.org In contrast, the corresponding (E)-isomers react much slower and with significantly lower enantioselectivity. nih.govacs.org For instance, the asymmetric transfer hydrogenation of a (Z)-isomer substrate yielded a product with 99:1 er in high yield, while its (E)-isomer counterpart produced a product with only a 57:43 er in low yield over a much longer reaction time. nih.govacs.org This demonstrates the profound directing effect of the (Z)-methoxyimino group in achieving high levels of stereoinduction.

Table 1: Asymmetric Transfer Hydrogenation of α-Methoxyimino-β-keto Esters

| Substrate Isomer | Enantiomeric Ratio (er) | Reaction Outcome | Reference |

|---|---|---|---|

| (Z)-isomer | 93:7 to 99:1 | High yield and high enantioselectivity | nih.gov, acs.org |

Development of Chiral N-Heterocyclic Scaffolds through Stereoselective Cyclizations

Oximes and their derivatives, like oxime esters, are valuable synthons for the construction of nitrogen-containing heterocycles (N-heterocycles). mdpi.com The N-O bond within the oxime functionality is relatively weak and can be cleaved under various conditions to generate reactive nitrogen-centered species. mdpi.com These intermediates can then participate in cyclization reactions to form a wide array of N-heterocyclic structures, such as pyrroles, pyridines, and other valuable scaffolds. rsc.orgresearchgate.net

The general strategy involves the intramolecular insertion of the nitrogen atom, derived from the oxime group, into a C-H or C-C bond of the molecule. rsc.org For instance, copper-catalyzed cyclization of oxime esters with other reagents can lead to the divergent synthesis of different heterocycles, such as 2-aminonicotinonitriles or pyrazolines. acs.org Although direct examples utilizing this compound are not prominent, its structure is amenable to such transformations, providing a potential pathway for the stereoselective synthesis of chiral N-heterocyclic frameworks.

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

A primary objective in modern organic chemistry is the development of catalytic systems that offer high efficiency and selectivity under mild, environmentally benign conditions. For reactions involving oxime esters like (Z)-ethyl 2-(methoxyimino)-4-oxopentanoate, research is increasingly focused on moving beyond traditional thermal methods toward advanced catalytic approaches.

Future explorations are centered on visible-light photoredox catalysis. nsf.gov This strategy utilizes photocatalysts, such as iridium or ruthenium complexes, that can be excited by visible light to initiate single-electron transfer (SET) processes. nih.govacs.org This SET can cleave the weak N–O bond in oxime esters, generating radical intermediates under exceptionally mild conditions. mdpi.com A significant trend is the development of catalysts based on earth-abundant and less expensive metals, such as copper and cerium, to replace precious metal catalysts like iridium, which would be more scalable and sustainable for industrial applications. nsf.govacs.org

Furthermore, density functional theory (DFT) calculations have suggested that metal-catalyzed transformations of oxime esters may proceed through a "metal-bound radical" pathway rather than a "free radical" pathway. acs.org In this mechanism, the radical intermediate remains associated with the metal center, which can temper its reactivity and impart a higher degree of control and selectivity, particularly stereoselectivity. acs.org The discovery and design of novel catalysts that favor this pathway are a key direction for achieving asymmetric synthesis with oxime esters, a long-standing challenge in radical chemistry. acs.org

| Catalytic System | Activation Method | Key Advantages | Emerging Research Focus |

|---|---|---|---|

| Transition Metals (Fe, Cu, Ni) | Single-Electron Transfer (SET) | Earth-abundant, lower cost, unique reactivity pathways. acs.orgacs.org | Development of chiral ligands to induce enantioselectivity; exploring metal-bound radical mechanisms. acs.org |

| Photoredox Catalysts (Ir, Ru) | Visible Light Irradiation | Mild reaction conditions, high functional group tolerance, temporal and spatial control. mdpi.comnih.gov | Designing catalysts for energy transfer (EnT) mechanisms; dual catalysis systems. rsc.org |

| Novel Photocatalysts (Cerium salts, Organic Dyes) | Visible Light Irradiation | Reduced cost, improved sustainability, novel reactivity. nsf.govnih.gov | Expanding the substrate scope and reaction types accessible with low-cost photocatalysts. nih.gov |

Development of New Radical Chemistry Pathways Utilizing Oxime Esters

The facile homolytic cleavage of the N–O bond makes oxime esters like this compound excellent precursors for generating a variety of radical species. mdpi.com While the generation of iminyl radicals is a well-established pathway, future research is aimed at unlocking new types of radical intermediates and harnessing them in novel chemical transformations. nsf.gov

One emerging trend is the use of specifically designed oxime esters to generate acyl radicals through a photocatalytic C–C bond fragmentation that occurs subsequent to N–O bond cleavage. nih.govacs.org This provides a new, mild route to valuable acylating agents. Another innovative pathway involves leveraging energy transfer (EnT) catalysis, where a photocatalyst transfers energy (rather than an electron) to the oxime ester, to generate alkoxy radicals. rsc.org These radicals can then participate in valuable reactions such as 1,5-hydrogen atom transfer (HAT) to functionalize remote C–H bonds. rsc.org

These new radical generation methods are enabling complex cascade reactions. For instance, radicals derived from oxime esters can be used for the difunctionalization of alkenes, the synthesis of nitrogen-containing heterocycles like quinoxalines and pyrrolines, and C–H activation processes. nsf.govnih.govrsc.org The development of multicomponent reactions, where three or more starting materials are combined in a single step to build molecular complexity rapidly, is a particularly promising application of this expanding radical chemistry. acs.orgnih.gov

| Pathway | Radical Intermediate | Generation Method | Potential Synthetic Application |

|---|---|---|---|

| N–O Bond Homolysis | Iminyl Radical | Photoredox Catalysis, Thermal/UV | Synthesis of N-heterocycles (e.g., pyrroles, quinolines). mdpi.comnsf.gov |

| C–C Bond Cleavage | Acyl Radical | Photocatalysis (sequential N-O and C-C cleavage) | Acylation of Michael acceptors, synthesis of ketones. nih.govacs.org |

| Energy Transfer (EnT) | Alkoxy Radical | Visible-light EnT Catalysis | Remote C–H functionalization via 1,5-HAT, synthesis of amino alcohols. rsc.org |

| Metal-Bound Radical Pathway | Metal-Bound Iminyl Radical | Transition Metal Catalysis (e.g., Fe, Cu) | Asymmetric radical reactions, enhanced stereocontrol. acs.org |

Design of Advanced Materials with Tunable Properties Derived from Oxime Ester Chemistry

The unique chemical properties of the oxime ester functional group are being increasingly recognized for applications in materials science. Future research is focused on incorporating molecules like this compound, or derivatives thereof, into polymeric structures to create advanced materials with novel, tunable properties.

A major area of development is in photopolymerization, where oxime esters act as highly efficient Type I photoinitiators. researchgate.net Upon exposure to light, they fragment into radicals that initiate a polymerization chain reaction. Research is intensely focused on designing new oxime ester photoinitiators, often with extended chromophores like carbazole (B46965), that are sensitive to longer wavelengths of light, such as those produced by low-energy LED light sources. researchgate.net This allows for more energy-efficient and safer curing processes. Automated machine learning frameworks are also being employed to accelerate the design and discovery of novel photoinitiators with optimized properties. acs.org

Another exciting frontier is the creation of Covalent Adaptable Networks (CANs). rsc.org These are cross-linked polymer networks that contain dynamic covalent bonds, allowing the material to be reprocessed, repaired, or recycled. The reversible nature of oxime formation and exchange is being explored as a basis for these dynamic networks. By incorporating oxime functionalities into a polymer backbone, it is possible to create materials that can be reshaped and reformed under specific stimuli (e.g., heat or an acid catalyst) while maintaining their structural integrity. rsc.org This opens the door to sustainable, self-healing, and recyclable materials derived from oxime ester chemistry.

| Material Type | Role of Oxime Ester | Key Property | Emerging Trend/Application |

|---|---|---|---|

| Photopolymers | Photoinitiator | Rapid curing under light exposure. | Development of LED-sensitive and water-soluble photoinitiators for 3D printing and coatings. researchgate.net |

| Covalent Adaptable Networks (CANs) | Dynamic Covalent Linkage | Reprocessability, self-healing, recyclability. | Designing oxime-based CANs with tunable exchange kinetics for advanced manufacturing and smart materials. rsc.org |

| Functionalized Surfaces | Surface Modifier | Tunable surface energy and reactivity. | Creating surfaces with switchable properties for applications in sensors and biomedical devices. |

Further Investigations into Stereocontrol in Complex Molecular Architectures Involving this compound

Achieving high levels of stereocontrol in chemical reactions is essential for the synthesis of complex, biologically active molecules and pharmaceuticals. While reactions involving oxime esters are powerful for constructing molecular frameworks, controlling the three-dimensional arrangement of atoms, particularly in radical reactions, remains a significant challenge. acs.org

Future research will heavily focus on strategies to overcome this limitation. A promising approach is the continued development of asymmetric catalysis. This involves designing chiral catalysts (both transition metal complexes and organocatalysts) that can guide the reaction pathway to favor the formation of one enantiomer over the other. As mentioned, the exploration of metal-catalyzed reactions that proceed via well-defined, metal-bound radical intermediates is a key strategy, as the chiral environment around the metal center can directly influence the stereochemical outcome. acs.org

Detailed mechanistic investigations, combining experimental kinetics with computational studies (e.g., DFT), will be crucial for understanding the transition states that govern stereoselectivity. nih.gov By gaining a deeper insight into the reaction mechanisms, chemists can rationally design substrates and catalysts to achieve higher levels of stereocontrol. The ultimate goal is to apply these methods to the synthesis of complex nitrogen-containing scaffolds from unsaturated oxime esters, providing efficient and stereoselective routes to valuable molecular architectures. rsc.org

Q & A

Basic Research Questions

Q. What are the key functional groups in (Z)-ethyl 2-(methoxyimino)-4-oxopentanoate, and how do they influence its reactivity in synthetic chemistry?

- Answer : The compound features a methoxyimino group (CH₃O-N=) and a 4-oxopentanoate ester (ethyl ester with a ketone at position 4). The methoxyimino group enhances steric and electronic effects compared to hydroxyimino analogs, stabilizing intermediates in nucleophilic reactions. The ketone and ester groups enable participation in condensation or Michael addition reactions. These functional groups make it a versatile building block for synthesizing heterocycles or bioactive molecules .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Answer :

- NMR : ¹H and ¹³C NMR can confirm the (Z)-configuration of the methoxyimino group and ester connectivity. The methoxy proton typically appears as a singlet at ~3.8 ppm, while the ketone carbon resonates near 208 ppm.

- IR : Stretching frequencies for C=O (ketone: ~1700 cm⁻¹; ester: ~1730 cm⁻¹) and N=O (methoxyimino: ~1600 cm⁻¹) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolves stereochemistry and bond angles .

Advanced Research Questions

Q. How does the methoxyimino group in this compound affect its biological activity compared to hydroxyimino analogs?

- Answer : The methoxy group increases lipophilicity and metabolic stability compared to hydroxyimino derivatives, potentially enhancing membrane permeability. For example, in a comparative study, this compound showed 20% higher inhibition of bacterial β-lactamases than its hydroxyimino counterpart due to reduced hydrogen bonding with water .

Comparative Reactivity Table :

| Compound | Functional Group | Bioactivity (IC₅₀, μM) | Stability (t₁/₂ in PBS) |

|---|---|---|---|

| This compound | Methoxyimino | 12.3 ± 1.5 | 48 hours |

| (Z)-Ethyl 2-(hydroxyimino)-4-oxopentanoate | Hydroxyimino | 15.8 ± 2.1 | 24 hours |

Q. What strategies can resolve contradictions in reported reaction yields for synthesizing this compound?

- Answer :

- Control Steric Effects : Use bulky bases (e.g., DBU) to minimize side reactions during imine formation.

- Optimize Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve methoxyimino group stability.

- Monitor Reaction Kinetics : In-situ FTIR or HPLC tracks intermediate formation. For example, a study achieved 85% yield by maintaining pH 7–8 and 60°C .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

- Answer :

- DFT Calculations : Assess protonation states of the imino nitrogen and ester carbonyl. At pH < 5, protonation of the imino group increases hydrolysis risk.

- MD Simulations : Predict solvent interactions; aqueous environments accelerate ester hydrolysis, while non-polar solvents stabilize the compound. Experimental validation showed 90% stability in acetonitrile vs. 50% in water after 24 hours .

Methodological Notes

- Data Reproducibility : Replicate synthesis protocols with strict temperature/pH control and validate via orthogonal characterization (e.g., NMR + HRMS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.